molecular formula C11H15N3S B13344920 (1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine

(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B13344920
M. Wt: 221.32 g/mol
InChI Key: DPFRZADITWKSKR-UHFFFAOYSA-N
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Description

(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.

    Addition of the isopropyl group: The isopropyl group can be introduced through an alkylation reaction using isopropyl halide.

    Formation of the methanamine group: This can be achieved through reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    (1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine): Similar structure but lacks the methanamine group.

    (1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanol: Similar structure but has a methanol group instead of methanamine.

    (1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetic acid: Similar structure but has an acetic acid group instead of methanamine.

Uniqueness

The presence of the methanamine group in (1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

(2-propan-2-yl-5-thiophen-3-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C11H15N3S/c1-8(2)14-10(6-12)5-11(13-14)9-3-4-15-7-9/h3-5,7-8H,6,12H2,1-2H3

InChI Key

DPFRZADITWKSKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CSC=C2)CN

Origin of Product

United States

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